molecular formula C10H11FO3 B1596766 2-Fluoro-4-propoxybenzoic acid CAS No. 203115-96-2

2-Fluoro-4-propoxybenzoic acid

Cat. No.: B1596766
CAS No.: 203115-96-2
M. Wt: 198.19 g/mol
InChI Key: BJNGKZRNUKQAKN-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzoic Acid Derivatives

2-Fluoro-4-propoxybenzoic acid belongs to the larger class of fluorinated benzoic acids. These compounds are characterized by a benzene (B151609) ring substituted with both a carboxylic acid group and at least one fluorine atom. Fluorinated benzoic acids are recognized for their diverse applications, particularly in medicinal chemistry and materials science. tandfonline.comirb.hr The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.govbenthamdirect.comnih.gov

Fluorobenzoic acids are considered critically important as chemical tracers in various industrial applications, including hydrothermal, geothermal, and oilfield operations. researchgate.netresearchgate.net They are utilized to monitor fluid flow and provide valuable data for processes like enhanced oil recovery. researchgate.net Their stability under harsh conditions and low detection limits make them effective for these purposes. researchgate.nets4science.at

In the realm of medicinal chemistry, the strategic placement of fluorine atoms on a benzoic acid scaffold can lead to enhanced pharmacological profiles. mdpi.comtandfonline.com This includes improved metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity, all of which are crucial factors in drug design. nih.govnih.gov For instance, the presence of a fluorine atom can block sites of metabolic oxidation, prolonging the active life of a drug molecule in the body. mdpi.com

Significance of Propoxy and Fluoro Substituents in Chemical Research

The specific properties of this compound are a direct result of its unique substitution pattern: a fluoro group at the 2-position and a propoxy group at the 4-position of the benzoic acid ring.

The Fluoro Substituent:

The fluorine atom, despite its small size comparable to a hydrogen atom, is the most electronegative element. tandfonline.com This high electronegativity imparts several key characteristics to the molecule:

Electronic Effects: The strong electron-withdrawing nature of fluorine can significantly influence the electron distribution within the benzene ring and the acidity of the carboxylic acid group. tandfonline.com This can alter the molecule's pKa, which in turn affects its bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage. nih.gov Placing a fluorine atom at a metabolically susceptible position can prevent oxidation and enhance the compound's stability. mdpi.com

Binding Interactions: Fluorine can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, which can enhance the binding affinity of a molecule to its biological target. benthamdirect.com

The Propoxy Substituent:

Lipophilicity: The propoxy group increases the lipophilicity, or "fat-solubility," of the molecule. cymitquimica.com This property is crucial for its ability to permeate biological membranes and can influence its pharmacokinetic profile.

Solubility: While increasing lipophilicity, the propoxy group can also affect the molecule's solubility in various solvents, a key consideration in both synthetic procedures and formulation development. cymitquimica.com

The interplay between the electron-withdrawing fluoro group and the electron-donating (by resonance) and lipophilic propoxy group creates a unique chemical entity with potential for a range of applications. Research into compounds with similar structural motifs has highlighted their potential in areas such as the development of enzyme inhibitors and other bioactive molecules.

Below is a table summarizing the key properties of this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound203115-96-2C10H11FO3198.19
2-Fluorobenzoic acid445-29-4C7H5FO2140.11
4-Propoxybenzoic acid15871-66-6C10H12O3180.20
3-Fluoro-4-propoxyphenylboronic acid192376-68-4C9H12BFO3197.99
5-Fluoro-2-propoxybenzoic acid127980-13-6C10H11FO3198.19

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGKZRNUKQAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379206
Record name 2-fluoro-4-propoxybenzoic acid
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Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203115-96-2
Record name 2-Fluoro-4-propoxybenzoic acid
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Record name 2-fluoro-4-propoxybenzoic acid
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Record name Benzoic acid, 2-fluoro-4-propoxy
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Synthetic Methodologies and Chemical Transformations of 2 Fluoro 4 Propoxybenzoic Acid

Strategies for the Synthesis of 2-Fluoro-4-propoxybenzoic Acid

The construction of this compound involves a multi-step process that requires the careful introduction of its key functional groups onto the benzene (B151609) ring. The synthetic strategy typically revolves around the sequential formation of the fluorinated aromatic core, followed by the installation of the propoxy group via etherification.

Precursor Synthesis and Functional Group Introduction

A common and efficient pathway to this compound commences with a readily available starting material, 2,4-difluorobenzoic acid. The initial and critical step in this synthetic sequence is the selective nucleophilic substitution of one of the fluorine atoms to introduce a hydroxyl group. This transformation yields the key intermediate, 4-fluoro-2-hydroxybenzoic acid.

The synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid can be achieved by reacting it with sodium hydroxide (B78521) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The reaction is typically carried out at elevated temperatures, for instance, around 130°C for several hours. Following the reaction, the mixture is cooled and acidified with a strong acid like hydrochloric acid to precipitate the 4-fluoro-2-hydroxybenzoic acid product. This process has been reported to yield the desired product in high purity and good yield. chemicalbook.com

Starting MaterialReagentsSolventTemperatureProductYield
2,4-Difluorobenzoic acidSodium hydroxide (NaOH)Dimethyl sulfoxide (DMSO)130°C4-Fluoro-2-hydroxybenzoic acid~90%

Fluorination Approaches in Aromatic Systems

While the synthesis of this compound often starts from an already fluorinated precursor, it is pertinent to discuss general fluorination methodologies for aromatic systems as they form the fundamental basis for the synthesis of such compounds. The introduction of a fluorine atom onto an aromatic ring can be achieved through various methods, including electrophilic and nucleophilic fluorination reactions.

One notable method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts in polar aprotic solvents. arkat-usa.org This approach offers a route to introduce fluorine at a specific position on the benzene ring. Another common strategy is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, derived from the corresponding aniline. orgsyn.org Although not directly applied in the specific synthesis route starting from 2,4-difluorobenzoic acid, these methods are crucial in the broader context of synthesizing fluorinated aromatic carboxylic acids.

Etherification and Alkylation Reactions for Propoxy Moiety Introduction

With the precursor 4-fluoro-2-hydroxybenzoic acid in hand, the subsequent step is the introduction of the propoxy group. This is typically accomplished through a Williamson ether synthesis. wikipedia.orgfrancis-press.commasterorganicchemistry.comyoutube.comkhanacademy.org This classical organic reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a propyl halide.

The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzoic acid. The resulting phenoxide ion then reacts with a propylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to form the ether linkage. The choice of solvent can vary, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being commonly employed. The reaction temperature is typically maintained at a moderate level to ensure the completion of the reaction without promoting side reactions.

Starting MaterialReagentsBaseSolventProduct
4-Fluoro-2-hydroxybenzoic acid1-Bromopropane or 1-IodopropanePotassium carbonate (K2CO3) or Sodium hydride (NaH)Dimethylformamide (DMF) or AcetoneThis compound

Derivatization Strategies of this compound and its Analogues

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The most common derivatization strategies involve reactions of the carboxyl group, such as esterification and amidation.

Esterification Reactions

Esterification of this compound can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a widely used technique. masterorganicchemistry.comchemguide.co.uk The reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent.

For instance, the methyl or ethyl ester of this compound can be synthesized by reacting it with methanol (B129727) or ethanol, respectively, under acidic conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the ester can be isolated by removing the excess alcohol and catalyst, followed by purification. The use of heterogeneous catalysts, such as UiO-66-NH2, has also been reported for the esterification of fluorinated aromatic carboxylic acids with methanol, offering advantages in terms of catalyst separation and reuse. rsc.orgresearchgate.net

Carboxylic AcidAlcoholCatalystProduct
This compoundMethanolSulfuric acid (H2SO4)Methyl 2-fluoro-4-propoxybenzoate
This compoundEthanolSulfuric acid (H2SO4)Ethyl 2-fluoro-4-propoxybenzoate

Formation of Salts for Enhanced Properties

This compound, as a carboxylic acid, can readily undergo salt formation through reaction with a suitable base. This chemical transformation is a fundamental strategy employed to modify and enhance the physicochemical properties of the parent compound, which can be crucial for its handling, purification, and application in various fields. The process typically involves the deprotonation of the acidic carboxylic proton by a base, resulting in the formation of a carboxylate salt.

The selection of the base is critical as it determines the properties of the resulting salt. Common bases used for this purpose include inorganic bases such as sodium hydroxide, potassium hydroxide, sodium bicarbonate, and potassium carbonate, which yield the corresponding alkali metal salts. For instance, reacting this compound with sodium hydroxide would produce sodium 2-fluoro-4-propoxybenzoate. The general reaction is as follows:

C₁₀H₁₁FO₃ + NaOH → Na(C₁₀H₁₀FO₃) + H₂O

The formation of salts can lead to significant improvements in properties such as aqueous solubility and dissolution rate, which are often desirable characteristics. Furthermore, salt formation is a common technique for the purification of carboxylic acids. By converting the acid to a salt, it can be separated from non-acidic impurities. The purified acid can then be regenerated by treatment with a strong acid.

The choice of the counter-ion can also influence the crystalline structure and stability of the resulting salt. Different salts of the same acidic compound can exhibit distinct crystalline forms, or polymorphs, each with its own unique set of physical properties.

Base Resulting Salt Potential Enhanced Properties
Sodium Hydroxide (NaOH)Sodium 2-fluoro-4-propoxybenzoateIncreased aqueous solubility, improved dissolution rate
Potassium Hydroxide (KOH)Potassium 2-fluoro-4-propoxybenzoateHigh aqueous solubility
Sodium Bicarbonate (NaHCO₃)Sodium 2-fluoro-4-propoxybenzoateUseful for mild reaction conditions, purification
Organic Amines (e.g., Triethylamine)Triethylammonium 2-fluoro-4-propoxybenzoateSolubility in organic solvents, facilitates certain reactions

Modular Synthesis and Combinatorial Approaches in Analogue Generation

The structure of this compound provides a versatile scaffold for the generation of a diverse library of analogues through modular synthesis and combinatorial chemistry approaches. escholarship.orgnih.gov These strategies are pivotal in fields like drug discovery, where the systematic modification of a lead compound is essential for optimizing its biological activity and properties. escholarship.orgnih.gov

A modular approach to generating analogues of this compound involves dissecting the molecule into key building blocks that can be independently varied. The core structure consists of three main modules:

The benzoic acid core.

The fluorine substituent at the 2-position.

The propoxy group at the 4-position.

Combinatorial chemistry leverages this modularity by systematically combining different building blocks to create a large number of distinct compounds in a parallel fashion. youtube.com For this compound, a combinatorial library could be generated by:

Varying the Acyl Group: The carboxylic acid moiety is a prime site for modification. It can be converted to a variety of functional groups such as esters, amides, or acid chlorides. nih.gov For example, reacting the acid with a library of different alcohols or amines would generate a corresponding library of esters or amides. This approach allows for the exploration of how changes in this part of the molecule affect its properties.

Modifying the Alkoxy Chain: The propoxy group can be replaced with a wide range of other alkoxy groups of varying lengths and branching (e.g., methoxy, ethoxy, isopropoxy, butoxy). This can be achieved by starting with a di-substituted benzoic acid precursor, such as 2-fluoro-4-hydroxybenzoic acid, and reacting it with a library of different alkyl halides.

Exploring Substitutions on the Aromatic Ring: While keeping the core benzoic acid and the propoxy group constant, different substituents can be introduced at other positions on the benzene ring to probe structure-activity relationships.

The power of combinatorial chemistry lies in its ability to rapidly generate a large and diverse set of molecules, which can then be screened for desired properties. youtube.com This high-throughput approach significantly accelerates the process of identifying compounds with optimized characteristics. youtube.com

Module for Diversification Chemical Transformation Example Building Blocks Resulting Analogue Class
Carboxylic AcidAmide formationVarious primary and secondary amines2-Fluoro-4-propoxybenzamides
Carboxylic AcidEster formationVarious alcohols2-Fluoro-4-propoxybenzoates
Propoxy GroupEther synthesis (from 2-fluoro-4-hydroxybenzoic acid)Various alkyl halides (e.g., ethyl bromide, butyl iodide)2-Fluoro-4-alkoxybenzoic acids
Aromatic RingFurther aromatic substitution (on a suitable precursor)Halogens, nitro groups, etc.Substituted 2-fluoro-4-propoxybenzoic acids

Advanced Spectroscopic Characterization and Elucidation of 2 Fluoro 4 Propoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Fluoro-4-propoxybenzoic acid, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the protons of the propoxy group, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, propoxy, and carboxylic acid substituents on the benzene (B151609) ring.

The aromatic region is expected to show three signals for the three protons on the benzene ring. The proton ortho to the carboxylic acid and meta to the fluorine (H-6) would likely appear as a doublet. The proton ortho to the fluorine and meta to the carboxylic acid (H-3) would be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. The proton ortho to the propoxy group and meta to the fluorine (H-5) is also expected to be a doublet of doublets.

The propoxy group will display three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet for the methylene (B1212753) (-CH₂-) protons adjacent to the methyl group, and a triplet for the methylene (-OCH₂-) protons deshielded by the adjacent oxygen atom. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-COOH> 10Broad Singlet
Aromatic H-67.8 - 8.1Doublet
Aromatic H-36.8 - 7.1Doublet of Doublets
Aromatic H-56.7 - 7.0Doublet of Doublets
-OCH₂-3.9 - 4.2Triplet
-CH₂-1.7 - 2.0Sextet
-CH₃0.9 - 1.2Triplet

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will provide detailed information on the carbon framework of the molecule. Ten distinct signals are expected, corresponding to the ten carbon atoms in the structure. The chemical shifts are significantly affected by the nature of the substituents.

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The aromatic carbons will show a range of chemical shifts, with the carbon bearing the fluorine atom exhibiting a large C-F coupling constant. The carbon attached to the propoxy group will be deshielded, while the carbon attached to the carboxylic acid group will also be found at a downfield position. The carbons of the propoxy group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH165 - 175
Aromatic C-F160 - 165 (with large ¹JCF)
Aromatic C-O155 - 160
Aromatic C-COOH125 - 135
Other Aromatic C100 - 130
-OCH₂-65 - 75
-CH₂-20 - 30
-CH₃10 - 15

Solid-State NMR Techniques (e.g., ¹³C-CP/MAS, ¹⁵N-CP/MAS) for Protonation Site Determination

In the solid state, carboxylic acids like this compound often form hydrogen-bonded dimers. Solid-state NMR (ssNMR) is a powerful technique to probe the structure and dynamics in the solid phase. While ¹⁵N-CP/MAS is not applicable due to the absence of nitrogen, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is highly relevant.

¹³C CP/MAS NMR can distinguish between different crystalline forms (polymorphs) of the compound, as the chemical shifts are sensitive to the local molecular environment. For the determination of the protonation site, which in this context refers to the location of the acidic proton within the hydrogen bond of the dimer, ssNMR techniques are invaluable. The chemical shift of the carboxylic carbon is sensitive to the protonation state and the hydrogen bonding environment. In a symmetric dimer, a single resonance for the carboxylic carbon would be expected. However, if the hydrogen bond is asymmetric, or if there are multiple non-equivalent molecules in the crystal unit cell, multiple resonances may be observed. Advanced ssNMR experiments can further probe the proton's location and the strength of the hydrogen bond.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups. The most prominent feature is the broad O-H stretching vibration of the carboxylic acid, which appears in the region of 2500-3300 cm⁻¹ due to strong hydrogen bonding in the dimeric form. The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp absorption band, typically around 1680-1710 cm⁻¹.

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the propoxy group is expected to appear in the 1200-1250 cm⁻¹ region, while the C-F stretching will be observed as a strong band in the 1100-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
O-H stretch (Carboxylic acid dimer)2500 - 3300Broad, Strong
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2980Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
Aromatic C=C stretch1450 - 1600Medium to Strong
C-O stretch (Ether and Acid)1200 - 1300Strong
C-F stretch1100 - 1300Strong

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While the O-H stretching vibration is typically weak in Raman spectra, the C=O stretching of the carboxylic acid will be present. A key advantage of Raman spectroscopy is the strong signal for the aromatic C=C stretching vibrations, which will appear prominently in the 1580-1620 cm⁻¹ region. The symmetric breathing mode of the benzene ring is also a characteristic and strong Raman band. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will also be observable. The C-F bond, while strongly absorbing in the IR, often gives a weaker Raman signal.

Table 4: Expected FT-Raman Active Modes for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Strong
Aliphatic C-H stretch2850 - 2980Strong
C=O stretch (Carboxylic acid)1670 - 1700Medium
Aromatic C=C stretch1580 - 1620Strong
Aromatic Ring Breathing~1000Strong

Electronic Spectroscopy for Photophysical Properties and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

No experimental or theoretical UV-Vis absorption data for this compound has been reported in the available scientific literature. Therefore, a detailed analysis of its electronic transitions, absorption maxima (λmax), and molar absorptivity is not possible at this time.

Fluorescence Spectroscopy and Solvatochromic Investigations

Similarly, there is no available information on the fluorescence properties of this compound. Studies investigating its emission spectra, quantum yields, fluorescence lifetimes, and potential solvatochromic behavior have not been found. Consequently, a discussion on these aspects of its photophysical characterization cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 4 Propoxybenzoic Acid

Quantum Chemical Calculations for Electronic and Molecular Structure

Theoretical investigations into the electronic and molecular structure of a compound like 2-Fluoro-4-propoxybenzoic acid are crucial for understanding its reactivity, stability, and intermolecular interactions. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and analyzing the resulting electronic distribution.

Density Functional Theory (DFT) Applications

DFT has become a primary tool for computational chemists due to its balance of accuracy and computational cost. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to determine optimized geometric parameters (bond lengths, bond angles, and dihedral angles). Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). This data provides insights into the molecule's kinetic stability and sites susceptible to electrophilic and nucleophilic attack.

Hartree-Fock (HF) Methodologies

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While generally less accurate than modern DFT methods for many applications due to its neglect of electron correlation, HF calculations are still valuable. They can provide a baseline for more advanced correlated methods and are used for calculating fundamental properties like molecular orbital energies. A comparative analysis between HF and DFT results is often performed to assess the impact of electron correlation on the predicted properties of the molecule.

Semiempirical Computational Approaches

Semiempirical methods, such as AM1 and PM3, offer a computationally less intensive alternative to ab initio methods. They employ parameters derived from experimental data to simplify calculations. These approaches would be useful for preliminary conformational analysis or for studying large systems containing the this compound moiety. However, the accuracy of these methods for detailed electronic structure and spectroscopic predictions is generally lower than that of DFT or HF.

In Silico Prediction and Validation of Spectroscopic Parameters

Computational methods are powerful tools for predicting and helping to interpret experimental spectroscopic data.

Chemical Shift Calculations (e.g., Gauge-Invariant Atomic Orbitals - GIAO)

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts. For this compound, theoretical ¹H and ¹³C chemical shifts would be calculated and compared against experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM).

Vibrational Frequency and Normal Mode Analysis

Theoretical vibrational (infrared and Raman) spectra are commonly calculated using DFT. A frequency analysis of the optimized geometry of this compound would yield the normal modes of vibration. These calculated frequencies and their corresponding intensities help in the assignment of experimental IR and Raman spectral bands to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acid, C-F stretching, and various aromatic ring vibrations. Theoretical frequencies are often scaled by an empirical factor to better match experimental values.

As dedicated computational studies on this compound become available, the data from such research will be essential for populating the detailed analyses described above.

Electronic Transition and UV-Vis Spectral Simulations

This section would have detailed the electronic absorption properties of this compound as predicted by computational methods. Typically, Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the UV-Vis spectrum. The analysis would have included a data table listing the calculated maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths for the most significant electronic transitions. These transitions, often characterized as π→π* or n→π*, would be described in terms of the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). Such simulations are crucial for understanding the molecule's response to ultraviolet and visible light and for interpreting experimental spectroscopic data.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, offering insights into its reactivity and potential for intermolecular interactions. This section would have presented a discussion of the MEP map of this compound. The map would illustrate electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-deficient regions (colored in shades of blue), which are prone to nucleophilic attack. Key features, such as the electronegative oxygen and fluorine atoms creating negative potential zones and the acidic proton of the carboxylic acid group exhibiting a positive potential, would have been analyzed. This information is invaluable for predicting how the molecule will interact with other chemical species, including biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. This section would have discussed the development or application of QSPR models to predict properties of this compound, such as its solubility, lipophilicity (logP), or other relevant parameters. The discussion would have involved the molecular descriptors used in the model (e.g., topological, electronic, or constitutional descriptors) and the statistical methods employed for model development (e.g., multiple linear regression). A data table might have presented the predicted values for various properties based on these models, which are instrumental in the early stages of drug discovery and materials science for screening and prioritizing compounds.

Crystallographic Analysis and Solid State Structural Research of 2 Fluoro 4 Propoxybenzoic Acid

X-ray Crystallography for High-Resolution Molecular Geometry

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide high-resolution data on bond lengths, bond angles, and torsion angles of 2-fluoro-4-propoxybenzoic acid, revealing the conformation of the propoxy group and the planarity of the benzoic acid moiety.

While the crystal structure for this compound has not been reported, analysis of analogous compounds provides a strong basis for predicting its molecular geometry. For instance, the crystal structures of various 4-alkoxybenzoic acids have been determined, showing that the carboxylic acid group and the benzene (B151609) ring are typically coplanar. The propoxy group (-O-CH₂CH₂CH₃) would likely exhibit a degree of conformational flexibility. Theoretical calculations on 2-fluorobenzoic acid have shown the existence of multiple conformers based on the orientation of the carboxylic acid group relative to the fluorine atom. nih.gov The interplay between the electron-withdrawing fluorine atom at the ortho position and the electron-donating propoxy group at the para position would influence the electronic distribution within the benzene ring and the geometry of the entire molecule.

Co-crystal and Supramolecular Assembly Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. The resulting multi-component crystals are held together by non-covalent interactions, most notably hydrogen bonds.

For this compound, the carboxylic acid group is the primary site for forming strong hydrogen bonds. Benzoic acids are well-known to form robust supramolecular synthons, particularly the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.

In the absence of a direct structure, the co-crystal of a closely related compound, 4-n-propoxybenzoic acid with 4,4'-bipyridyl, offers significant insight. nih.govnih.gov In this co-crystal, the primary interaction is a strong O-H···N hydrogen bond between the carboxylic acid of the 4-n-propoxybenzoic acid and the nitrogen atom of the 4,4'-bipyridyl. nih.govnih.gov This demonstrates the ability of the propoxybenzoic acid to form strong, predictable hydrogen bonds with suitable coformers. It is highly probable that this compound would exhibit similar behavior, forming strong hydrogen bonds between its carboxylic acid group and complementary functional groups on coformer molecules. The presence of the ortho-fluoro substituent could also lead to weaker C-H···F or C-H···O interactions that further stabilize the crystal packing.

Table 1: Hydrogen Bond Geometry in 4-n-propoxybenzoic acid–4,4'-bipyridyl (2/1) Co-crystal. nih.gov
Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
O1A—H1A···N10.841.822.654 (2)171
O1B—H1B···N20.841.802.639 (2)173

Polymorphism and Solid-State Form Characterization

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can have different physical properties. The search for and characterization of polymorphs is a critical step in the development of new materials.

While no specific polymorphic forms of this compound have been reported in the literature, the potential for polymorphism is inherent in such molecules due to the conformational flexibility of the propoxy group and the possibility of different hydrogen-bonding arrangements. The interplay of the fluoro and propoxy substituents could lead to a complex energy landscape with multiple stable or metastable crystal forms.

Characterization of potential polymorphs would involve a combination of techniques:

Powder X-ray Diffraction (PXRD): To identify different crystal forms based on their unique diffraction patterns.

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting points and phase transitions between polymorphs.

Thermogravimetric Analysis (TGA): To assess the thermal stability and desolvation of any solvated forms.

Spectroscopy (FTIR, Raman): To probe differences in the vibrational modes of the molecules in different crystalline environments.

The discovery and characterization of different solid-state forms of this compound would be essential for controlling its properties in any potential application.

Structure Activity Relationship Sar and Medicinal Chemistry Research Involving 2 Fluoro 4 Propoxybenzoic Acid Scaffolds

Design Principles for Modulating Biological Activity

The design of biologically active molecules based on the 2-fluoro-4-propoxybenzoic acid scaffold is guided by established structure-activity relationship (SAR) principles. These principles focus on how specific chemical modifications influence the interaction of a molecule with its biological target.

Role of the Fluorine Substituent : The introduction of a fluorine atom at the C2 (ortho) position of the benzoic acid ring is a key design element. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This can lower the pKa of the carboxylic acid group, potentially enhancing its ability to form salt bridges or hydrogen bonds with receptor sites. nih.gov Furthermore, the fluorine atom can alter the conformation of the molecule and improve its metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov In some contexts, fluorine substitution is essential for potent biological activity, as its replacement or removal can lead to a significant loss of potency. revespcardiol.org

Influence of the Propoxy Group : The propoxy group at the C4 (para) position primarily contributes to the molecule's lipophilicity (hydrophobicity). This is crucial for its ability to cross cell membranes and access intracellular targets. The length and nature of this alkoxy chain can be modified to optimize hydrophobic interactions within the binding pockets of target proteins. researchgate.netnih.gov For instance, the propoxy group can fit into hydrophobic pockets of an enzyme's active site, thereby increasing binding affinity.

The Carboxylic Acid Moiety : The carboxylic acid group is a critical pharmacophore, often involved in direct interactions with biological targets. It can act as a hydrogen bond donor and acceptor or engage in ionic interactions with positively charged residues (e.g., arginine or lysine) in a receptor's binding site. nih.gov In many drug design strategies, this group is essential for activity, and its esterification can lead to a complete loss of biological function, unless the ester is designed to act as a prodrug. nih.govsemopenalex.org

Therapeutic Target Exploration and Ligand Design

The unique properties of the this compound scaffold have led to its exploration in the design of ligands for a variety of therapeutic targets.

Histone deacetylases (HDACs) are important epigenetic targets in cancer therapy. The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. Fluorination plays a significant role in the design of new and potent HDAC inhibitors. mdpi.com

The this compound moiety can serve as a precursor for the "cap" region of an HDAC inhibitor. For example, fluorinated benzoic acids, such as 4-cyano-2-fluorobenzoic acid, have been utilized as starting materials in the synthesis of novel HDAC inhibitors. nih.gov The fluorinated phenyl ring acts as the surface recognition motif. SAR studies have shown that the presence and position of substituents on this phenyl ring are critical for inhibitory potency and isoform selectivity. nih.gov The propoxy group would be expected to interact with hydrophobic regions near the rim of the active site channel, while the fluorine atom could enhance binding affinity and modulate electronic properties.

Table 1: Examples of Fluorinated Precursors in HDAC Inhibitor Synthesis

Precursor Compound Resulting Scaffold Component Potential Role
4-Cyano-2-fluorobenzoic acid Fluorinated benzamide (B126)/benzoylamide Cap group for surface recognition nih.gov

Protein tyrosine phosphatases (PTPs), particularly PTP1B, are validated targets for the treatment of type 2 diabetes and obesity. researchgate.net A major challenge in designing PTP inhibitors is creating molecules that can mimic the negatively charged phosphate (B84403) group of the substrate while maintaining cell permeability. ntnu.no

The this compound scaffold could be incorporated into non-peptidic PTP inhibitors. The carboxylic acid, particularly with its acidity enhanced by the ortho-fluoro substituent, could serve as a phosphate mimic, interacting with the highly conserved PTP signature motif in the active site. wikipedia.org The design of potent and selective PTP1B inhibitors often involves a core aromatic structure that places a phosphate-mimicking acidic group in the catalytic site, with other substituents extending into secondary, non-catalytic pockets to enhance affinity and selectivity. The 4-propoxy group of the scaffold is well-suited to occupy such a hydrophobic secondary pocket, potentially increasing binding affinity and selectivity over other PTPs. While many existing inhibitors use charged groups, the development of uncharged or less-charged phosphate mimics is a key goal, and fluorinated scaffolds are being explored for this purpose. ntnu.no

Non-steroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are involved in prostaglandin (B15479496) synthesis. Many NSAIDs are acidic molecules, and their structure often includes an aromatic or heteroaromatic ring.

The this compound structure shares features with known NSAIDs. For instance, flurbiprofen (B1673479) is a propanoic acid derivative containing a fluorinated biphenyl (B1667301) ring system. The design of new anti-inflammatory agents often involves modifying existing scaffolds to improve potency or reduce side effects. The this compound moiety could serve as a core for novel COX inhibitors. The carboxylic acid is crucial for binding to the active site of COX enzymes. The 2-fluoro substituent could enhance this binding, while the 4-propoxy group could interact with a hydrophobic channel within the enzyme, potentially influencing selectivity between COX-1 and COX-2.

Table 2: Structural Features of Benzoic Acid Scaffolds in Anti-Inflammatory Design

Structural Feature Role in COX Inhibition Example Compound Class
Carboxylic Acid Binds to Arg120 in the active site Phenylacetic acids, Benzoic acids
Aromatic Ring Forms core scaffold, interacts with hydrophobic regions Most NSAIDs
Fluoro Substituent Can increase potency and alter binding kinetics Flurbiprofen, Fluorinated benzamides

There is a pressing need for new drugs to treat tuberculosis, especially due to the rise of drug-resistant strains of Mycobacterium tuberculosis. researchgate.net Weak acids, including benzoic acid and its derivatives, have demonstrated antimycobacterial properties. nih.gov One promising strategy involves using prodrugs, such as esters of benzoic acids, which can more easily diffuse through the highly lipophilic mycobacterial cell wall and are then hydrolyzed by intracellular esterases to release the active acid. researchgate.net

The this compound scaffold is a promising candidate for this approach. The lipophilicity conferred by the propoxy group could enhance penetration of the mycobacterial cell wall. nih.gov Furthermore, studies on other classes of antimycobacterials, like fluoroquinolones, have shown that fluorine substitution can be critical for potent activity. The introduction of electron-withdrawing groups, such as fluorine, to the aromatic ring of thiobenzanilides has also been shown to increase activity against various mycobacterial strains. Therefore, derivatives of this compound, particularly its esters, represent a logical scaffold for investigation as novel antimycobacterial agents.

The development of antihypertensive agents often targets the adrenergic system. Beta-blockers (β-blockers) and alpha-1 blockers (α1-blockers) are two major classes of drugs used to treat hypertension.

Beta-Blockers : The classic structure of many β-blockers is the aryloxypropanolamine scaffold. The synthesis of these compounds typically begins with a substituted phenol, which is reacted with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine. The this compound could be chemically converted to 2-fluoro-4-propoxyphenol, which would then serve as the starting aryl component for the synthesis of a novel aryloxypropanolamine-based β-blocker. The substituents on the aromatic ring are known to influence the potency and selectivity (β1 vs. β2) of the resulting drug. ntnu.no

Alpha1-Adrenoceptor Blockers : Some α1-adrenoceptor antagonists are based on a benzamide structure. In this context, the this compound could be used as a starting material to be coupled with various amines to generate a library of benzamide derivatives. The nature of the substituents on the benzoic acid ring and the choice of the amine component are crucial for determining the affinity and selectivity for the α1-adrenoceptor. Studies on related structures have shown that fluoro-substituents on the aromatic ring can significantly impact the biological activity of adrenergic receptor agonists and antagonists. revespcardiol.org

Acetylcholinesterase (AChE) Inhibitor Studies

Specific studies investigating this compound as a direct acetylcholinesterase (AChE) inhibitor are not extensively detailed in publicly available literature. However, the benzoic acid scaffold is a known platform for the development of AChE inhibitors, which are crucial in the symptomatic treatment of Alzheimer's disease. mdpi.com

Research into various benzoic acid derivatives has shown their potential to inhibit AChE. For instance, studies on p-aminobenzoic acid (p-ABA) derivatives have been conducted to evaluate them as acetylcholinesterase inhibitors (AChEIs). nih.govnih.gov Other research has explored a range of hydroxybenzoic acids and dimethoxybenzoic acids, calculating their IC50 values against AChE and investigating their kinetic properties. mdpi.comresearchgate.net These studies confirm that the benzoic acid core can be functionalized to interact with the active sites of the AChE enzyme. The inhibitory mechanism often involves interactions with key amino acid residues in the catalytic or peripheral anionic sites of the enzyme. mdpi.com For the this compound scaffold, the carboxylic acid group, the fluorine atom, and the propoxy chain would each play a role in defining its potential binding affinity and inhibitory profile against AChE, though specific data is not available.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the broader class of benzoic acid derivatives acting as enzyme inhibitors, a typical pharmacophore might include a hydrogen bond acceptor (the carboxylate oxygen), a hydrogen bond donor (the carboxylic acid proton), an aromatic ring feature, and potentially hydrophobic or halogen-bonding regions defined by substituents.

Lead optimization is an iterative process where a promising compound (a "lead") is chemically modified to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Strategies for optimizing a lead compound based on the this compound scaffold would involve:

Modification of the Carboxylic Acid: Esterification or conversion to an amide could alter the compound's solubility, membrane permeability, and ability to act as a prodrug.

Varying the Alkoxy Chain: The length and branching of the propoxy group could be modified (e.g., to methoxy, ethoxy, isopropoxy) to probe interactions with hydrophobic pockets in a target receptor and optimize binding affinity. mdpi.com

Altering Aromatic Substitution: The position and nature of the halogen could be changed (e.g., moving the fluorine or substituting it with chlorine) to fine-tune electronic properties and metabolic stability.

Due to the limited specific research on this compound as a lead compound for a particular target, a data table illustrating optimization is not available. However, the table below conceptualizes how such a study might be structured.

Conceptual Lead Optimization Table Please note: The following data is hypothetical and for illustrative purposes only.

Compound IDR1 (Position 2)R2 (Position 4)Target Affinity (Ki, nM)Solubility (µg/mL)
Lead-01-F-OCH2CH2CH350010
Opt-01-F-OCH375050
Opt-02-F-OCH(CH3)24505
Opt-03-Cl-OCH2CH2CH34808

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of a drug. nih.govresearchgate.net This is because biological targets like enzymes and receptors are themselves chiral, and they often interact differently with different stereoisomers of a drug molecule.

The this compound molecule itself is achiral and does not have stereoisomers. However, derivatives synthesized from this scaffold could contain chiral centers. For instance, if the propoxy chain were modified to include a chiral center (e.g., a sec-butoxy group) or if a chiral substituent were added elsewhere on the molecule, it would result in enantiomers or diastereomers.

In such cases, it would be expected that the different stereoisomers would exhibit varying biological activities. One isomer might fit perfectly into the binding site of a target protein, leading to high potency, while its mirror image (enantiomer) might bind weakly or not at all. nih.gov This stereoselectivity can affect not only the drug's potency (pharmacodynamics) but also its absorption, distribution, metabolism, and excretion (pharmacokinetics). researchgate.net While there are no specific studies on the stereochemical aspects of this compound derivatives, it is a fundamental principle in medicinal chemistry that would apply to any chiral analogues developed from this scaffold.

Fluorine Effects on Pharmacokinetic and Pharmacodynamic Properties

The inclusion of fluorine in drug molecules is a common strategy in medicinal chemistry to enhance pharmacological properties. The fluorine atom at the 2-position of the this compound scaffold is expected to have several significant effects.

Pharmacokinetic Effects:

Metabolic Stability: The carbon-fluorine bond is very strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation (like an aromatic ring) can block metabolism by cytochrome P450 enzymes. This often increases the drug's half-life and bioavailability.

Lipophilicity: Fluorine is the most electronegative element, yet it is relatively small and can increase lipophilicity (oil/water partition coefficient). This can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.gov

Pharmacodynamic Effects:

Acidity (pKa): As a strongly electron-withdrawing group, the ortho-fluorine atom increases the acidity of the benzoic acid's carboxylic group. This change in pKa can influence the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane transport, and ability to bind to target receptors.

Binding Interactions: The fluorine atom can alter the electron distribution of the aromatic ring, influencing π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Furthermore, fluorine can participate in non-covalent interactions such as dipole-dipole interactions and, in some contexts, weak hydrogen bonds.

Propoxy Chain Influence on Receptor Binding and Efficacy

The 4-propoxy group is another key feature of the this compound scaffold that significantly influences its potential interactions with biological targets.

Hydrophobic Interactions: The three-carbon alkyl chain of the propoxy group is hydrophobic. This feature is crucial for interacting with nonpolar, hydrophobic pockets within the binding sites of many enzymes and receptors. The size and shape of this alkoxy group can be critical for achieving a snug fit within the target, thereby enhancing binding affinity and potency. Studies on other substituted benzoic acids have shown that removing a lipophilic group can lead to a dramatic decrease in binding affinity, highlighting the importance of such substituents.

Advanced Applications and Emerging Research Trajectories of 2 Fluoro 4 Propoxybenzoic Acid

Application in Liquid Crystalline Materials Development

The development of novel liquid crystalline materials is a dynamic field of research, driven by the demand for advanced display technologies and optical materials. While direct studies on the mesomorphic (liquid crystalline) properties of 2-Fluoro-4-propoxybenzoic acid are not readily found, the molecular architecture of this compound strongly suggests its potential as a component in liquid crystal formulations.

Alkoxybenzoic acids are a well-known class of compounds that exhibit liquid crystalline phases. The presence of the propoxy (-OC3H7) chain in this compound can contribute to the necessary molecular anisotropy for the formation of mesophases. The fluorine substitution is also a critical feature. Lateral fluorine substitution in calamitic (rod-shaped) liquid crystals is a common strategy to modify their physical properties. The introduction of a fluorine atom can influence the melting point, clearing point, dielectric anisotropy, and viscosity of the material. Specifically, the high electronegativity of fluorine can alter the dipole moment of the molecule, which is a key parameter in the performance of liquid crystal displays.

Research on analogous fluorinated alkoxybenzoic acids has demonstrated the significant impact of fluorine substitution on mesomorphic behavior. For instance, studies on other 2-fluorobenzoic acid derivatives have shown the induction or modification of nematic and smectic phases. It is plausible that this compound could serve as a valuable synthon for the synthesis of more complex liquid crystalline molecules, such as esters and biphenyl (B1667301) derivatives, where its specific combination of substituents could lead to desirable properties.

Table 1: Potential Influence of Structural Features of this compound on Liquid Crystalline Properties

Structural FeaturePotential Effect on Liquid Crystalline Properties
Benzoic Acid CoreProvides a rigid, calamitic molecular shape conducive to mesophase formation.
Propoxy ChainContributes to the molecular aspect ratio and can influence the type and temperature range of the mesophase.
Fluoro SubstituentCan lower the melting point, modify the dielectric anisotropy, and influence the overall stability of the liquid crystalline phase.

Further experimental investigation, including differential scanning calorimetry (DSC) and polarized optical microscopy (POM), would be necessary to determine the specific phase transitions and mesomorphic characteristics of this compound and its derivatives.

Role in Chemical Probe and Biosensor Design

Chemical probes and biosensors are essential tools for studying biological systems and for diagnostics. While there is no specific literature detailing the use of this compound in these applications, its structure presents several features that could be exploited for the design of such tools.

The benzoic acid moiety can serve as a versatile scaffold for further chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores) or reactive groups for covalent labeling of biomolecules. The fluorine atom can be a valuable spectroscopic tag for ¹⁹F NMR studies, providing a sensitive and background-free signal for monitoring molecular interactions.

In the context of biosensors, benzoic acid derivatives have been utilized as recognition elements. For instance, they can be incorporated into synthetic receptors or polymers that can selectively bind to specific analytes. The electronic properties of the aromatic ring, modulated by the fluoro and propoxy substituents, could be fine-tuned to achieve selective interactions. While not directly related to the target compound, research has shown the development of biosensors for the detection of various benzoic acid derivatives, indicating the feasibility of using this chemical class in sensor design. nih.govresearchgate.net

The development of a chemical probe based on this compound would likely involve its functionalization to introduce a reactive or reporter moiety. For example, the carboxylic acid group could be converted to an activated ester for labeling proteins or to an amide linked to a fluorescent dye.

Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. While specific green synthesis routes for this compound are not detailed in the literature, general advancements in the synthesis of fluorinated aromatic compounds offer insights into more sustainable approaches.

Traditional methods for the synthesis of fluorinated benzoic acids can involve harsh reagents and generate significant waste. Greener alternatives often focus on catalytic methods, the use of less hazardous solvents, and improved atom economy. For the synthesis of a molecule like this compound, a sustainable approach might involve:

Catalytic Fluorination: The use of transition metal catalysts for the direct C-H fluorination of a propoxybenzoic acid precursor would be a more atom-economical approach compared to traditional methods that often involve multi-step sequences.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer better control over reaction parameters, improve safety, and potentially reduce solvent usage and waste generation.

Biocatalysis: While not yet reported for this specific compound, enzymatic reactions could offer a highly selective and environmentally friendly route for certain synthetic steps.

A patent for the preparation of fluorinated benzoic acids describes processes that could potentially be adapted for a more sustainable synthesis of this compound, focusing on aspects like catalytic reduction. google.com Another patent details a chemical synthesis method for a related compound, 4-fluoro-2-methylbenzoic acid, which employs a Friedel-Crafts acylation reaction. google.com Optimizing such processes to minimize the use of hazardous reagents and solvents would be a key aspect of a green chemistry approach.

Future Directions in Drug Discovery and Chemical Biology

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The this compound scaffold, therefore, represents a potential starting point for the design of novel therapeutic agents.

While no specific biological activities have been reported for this compound itself, derivatives of fluorobenzoic acids have been investigated for a range of pharmacological effects. For example, certain fluorinated benzoic acid derivatives have been explored as enzyme inhibitors. researchgate.netnih.govnih.govmdpi.com The specific substitution pattern of this compound could lead to unique interactions with biological targets.

Future research in this area could involve:

Library Synthesis: The synthesis of a library of derivatives of this compound, where the carboxylic acid is converted to various amides, esters, or other functional groups, for screening against a panel of biological targets.

Enzyme Inhibition Studies: Based on the known activities of other fluorinated benzoic acids, derivatives of this compound could be designed and tested as inhibitors of specific enzymes, such as those involved in inflammatory or metabolic diseases.

Fragment-Based Drug Discovery: The this compound molecule itself could be used as a fragment in screening campaigns to identify initial hits that bind to a target protein. These hits can then be elaborated into more potent drug leads.

The combination of the fluoro and propoxy groups offers a unique electronic and steric profile that could be advantageous in achieving selective binding to a target protein. Further research is needed to explore the potential of this chemical scaffold in drug discovery and chemical biology.

Q & A

Q. What are the common synthetic routes for preparing 2-Fluoro-4-propoxybenzoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves halogenation and etherification. For example, 2-fluoro-4-hydroxybenzoic acid (a precursor) can be synthesized via cleavage of a methoxy group using BBr₃ in anhydrous conditions (yield ~57%) . Propylation of the hydroxyl group is achieved via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃). Key factors affecting yield include:
  • Reagent purity : Impurities in BBr₃ can lead to side reactions.
  • Temperature control : Alkylation reactions often require reflux in aprotic solvents (e.g., DMF or acetone).
  • Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetic acid/methanol/water eluent ensures high purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign signals for the fluorine-adjacent aromatic proton (deshielded due to electronegativity) and propoxy chain protons. Fluorine's magnetic anisotropy may split signals .
  • IR spectroscopy : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.
  • HPLC-MS : Validate molecular weight (MW: 212.2 g/mol) and purity (>95%) .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C over 72 hours.
  • Thermal stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures.
  • Light sensitivity : Store samples under UV light (254 nm) and track changes in UV-Vis spectra .

Advanced Research Questions

Q. How can researchers optimize the alkylation step when introducing the propoxy group to minimize byproducts?

  • Methodological Answer :
  • Base selection : Use bulky bases (e.g., DBU) to reduce nucleophilic attack on the carboxylic acid.
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require lower temperatures to avoid esterification.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies involving this compound?

  • Methodological Answer :
  • Orthogonal assays : Combine fluorescence-based assays with isothermal titration calorimetry (ITC) to confirm binding affinities.
  • Purity verification : Trace impurities (e.g., unreacted propyl bromide) can skew results; re-purify via preparative HPLC .
  • Structural analogs : Compare activity with 2-fluoro-4-hydroxybenzoic acid (lacking propoxy) to isolate the role of the ether group .

Q. How can computational modeling predict the impact of fluorine substitution on the compound’s reactivity and binding interactions?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites influenced by fluorine.
  • Molecular docking : Simulate interactions with target enzymes (e.g., cyclooxygenase) using software like AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding or steric effects .

Q. What synthetic routes enable regioselective fluorination to avoid positional isomers?

  • Methodological Answer :
  • Directed ortho-metalation : Use a directing group (e.g., methoxy) to position fluorine before propoxylation .
  • Electrophilic fluorination : Selectfluor® in acetic acid selectively fluorinates the para position relative to the hydroxyl group.
  • Post-synthetic modification : Introduce fluorine via SNAr on pre-formed nitro intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for fluorinated benzoic acid derivatives?

  • Methodological Answer :
  • Solvent calibration : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Standardize solvent systems.
  • Dynamic effects : Rotamers in the propoxy chain may cause splitting; use variable-temperature NMR to freeze conformers.
  • Reference compounds : Compare shifts with structurally validated analogs (e.g., 4-propoxybenzoic acid) .

Q. What experimental approaches validate the proposed metabolic pathways of this compound in vitro?

  • Methodological Answer :
  • Hepatocyte assays : Incubate with primary human hepatocytes and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Use ¹⁸O-labeled water to track hydrolysis of the propoxy group.
  • Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes .

Methodological Tables

Parameter Optimization Strategy Key Reference
Alkylation yieldDBU base, DMSO solvent, 60°C, 12h
NMR signal resolutionVariable-temperature NMR in DMSO-d₆
Metabolic stabilityLC-MS/MS with hepatocytes + P450 inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.